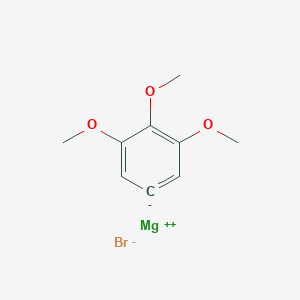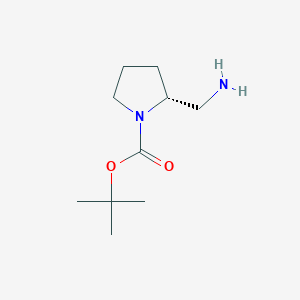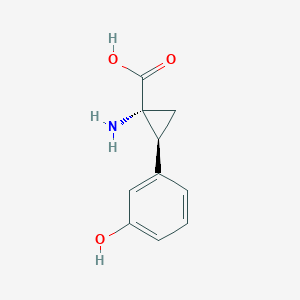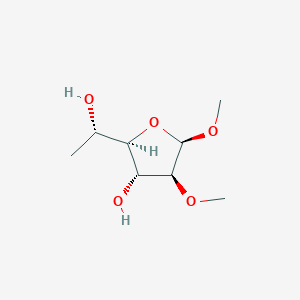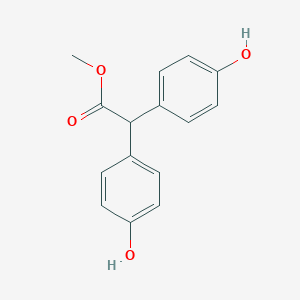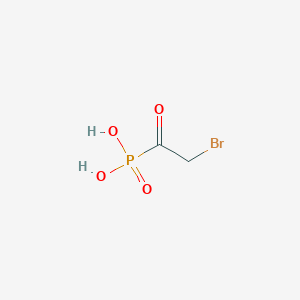
(Bromoacetyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bromoacetyl)phosphonic acid is a chemical compound that has been extensively studied for its potential use in scientific research. It is a phosphonic acid derivative that has been found to have a variety of interesting properties, including its ability to inhibit the activity of certain enzymes and to act as a potent antibacterial agent. In
Wirkmechanismus
The mechanism of action of ((Bromoacetyl)phosphonic acid)phosphonic acid involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. It has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system.
Biochemische Und Physiologische Effekte
((Bromoacetyl)phosphonic acid)phosphonic acid has been found to have a variety of biochemical and physiological effects. It has been shown to be a potent antibacterial agent, with activity against a variety of gram-negative and gram-positive bacteria. It has also been found to have anti-inflammatory and analgesic effects, making it a potentially useful compound for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((Bromoacetyl)phosphonic acid)phosphonic acid in lab experiments is its potent inhibitory activity against certain enzymes, which can be useful for studying their function. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ((Bromoacetyl)phosphonic acid)phosphonic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of ((Bromoacetyl)phosphonic acid)phosphonic acid involves several steps. The first step is the reaction of 1,1-dibromoethane with triethyl phosphite to form (bromoethyl)phosphonic acid diethyl ester. The second step involves the reaction of (bromoethyl)phosphonic acid diethyl ester with acetic anhydride to form ((Bromoacetyl)phosphonic acid)phosphonic acid diethyl ester. Finally, the diethyl ester is hydrolyzed to form ((Bromoacetyl)phosphonic acid)phosphonic acid.
Wissenschaftliche Forschungsanwendungen
((Bromoacetyl)phosphonic acid)phosphonic acid has been studied for its potential use in a variety of scientific research applications. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This makes it a potentially useful compound for the treatment of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
134780-94-2 |
|---|---|
Produktname |
(Bromoacetyl)phosphonic acid |
Molekularformel |
C2H2BrO4P-2 |
Molekulargewicht |
202.93 g/mol |
IUPAC-Name |
(2-bromoacetyl)phosphonic acid |
InChI |
InChI=1S/C2H4BrO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |
InChI-Schlüssel |
SIPHYBMYOWLBOA-UHFFFAOYSA-L |
SMILES |
C(C(=O)P(=O)(O)O)Br |
Kanonische SMILES |
C(C(=O)P(=O)([O-])[O-])Br |
Synonyme |
bromoacetylphosphonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



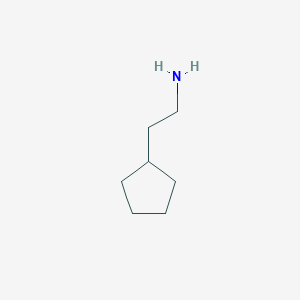
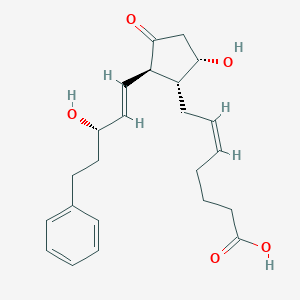
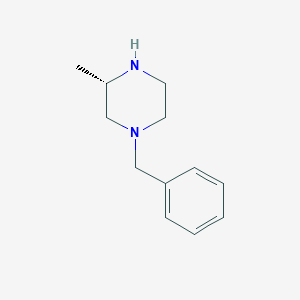
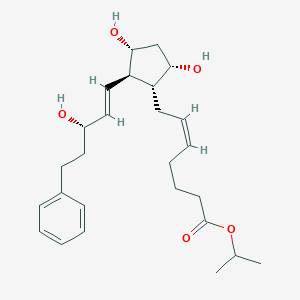
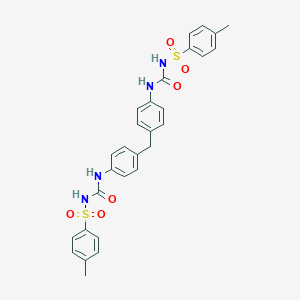
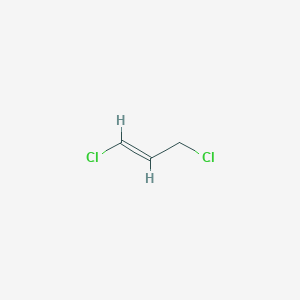
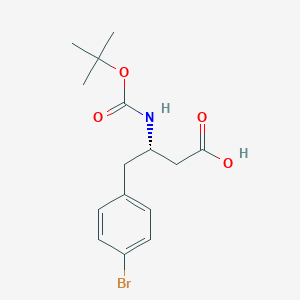
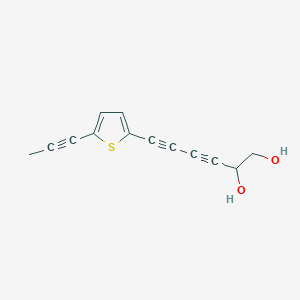
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
